molecular formula C12H10Cl2N2O2 B13712011 Ethyl 2,5-Dichloroquinazoline-4-acetate

Ethyl 2,5-Dichloroquinazoline-4-acetate

Cat. No.: B13712011
M. Wt: 285.12 g/mol
InChI Key: IHQXFLGCFUBBIV-UHFFFAOYSA-N
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Description

Ethyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline derivatives family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-Dichloroquinazoline-4-acetate typically involves the reaction of 2,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product . The reaction can be represented as follows:

[ \text{2,5-Dichloroaniline} + \text{Ethyl chloroacetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-Dichloroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2,5-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,5-Dichloroquinazoline: A closely related compound with similar biological activities.

    Ethyl 4-chloroquinazoline-2-carboxylate:

Uniqueness: Ethyl 2,5-Dichloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 2-(2,5-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3

InChI Key

IHQXFLGCFUBBIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

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